4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine
Overview
Description
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is a heterocyclic compound that features both furan and pyrimidine rings The presence of bromine and chlorine atoms in its structure makes it a versatile compound in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine typically involves the bromination of furan derivatives followed by coupling with dichloropyrimidine. One common method includes the use of 5-bromofuran-2-carboxylic acid as a starting material, which undergoes a series of reactions including halogenation and cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination reactions under controlled conditions. These methods ensure high yield and purity of the final product, making it suitable for further applications in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various carbonyl compounds.
Reduction: The bromine and chlorine atoms can be reduced under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted pyrimidines.
Scientific Research Applications
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromofuran-2-yl)-2,3-dichloropyrimidine
- 4-(5-Bromofuran-2-yl)-2,6-difluoropyrimidine
- 4-(5-Bromofuran-2-yl)-2,6-dibromopyrimidine
Uniqueness
4-(5-Bromofuran-2-yl)-2,6-dichloropyrimidine is unique due to the specific arrangement of bromine and chlorine atoms, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-6-2-1-5(14-6)4-3-7(10)13-8(11)12-4/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBWONGXGFSCEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908141-98-0 | |
Record name | 4-(5-bromofuran-2-yl)-2,6-dichloropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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